![molecular formula C11H7ClFN3O3 B2802783 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid CAS No. 575474-21-4](/img/structure/B2802783.png)

5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

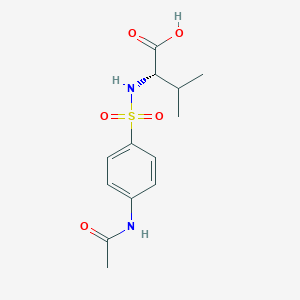

“5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid” is a synthetic compound . It is an intermediate used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of K2CO3, via a C-N bond-forming reaction . This forms 5-fluoro-2-amino pyrimidines .Molecular Structure Analysis

The molecular formula of “5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid” is C11H7ClFN3O3. The molecular weight is 283.64.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.64. Other physical and chemical properties such as boiling point, density, refractive index, and flash point are not available in the retrieved data.Scientific Research Applications

- Antagonists Against P2X7 Receptors : 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate derived from this compound, is used in the synthesis of benzamide scaffolds. These scaffolds act as potent antagonists against P2X7 receptors, which play a crucial role in inflammation and immune responses .

- JAK2 Kinase Inhibitors : The compound serves as a precursor for synthesizing 5-fluoro-2-cyano pyrimidine. This intermediate is further utilized in creating 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine. This molecule acts as a potent inhibitor of the JAK2 kinase, which is implicated in various cancers and inflammatory disorders .

- 5-Fluoro-2-amino Pyrimidines : By reacting 2-chloro-5-fluoropyrimidine with various amines in the presence of K2CO3, researchers can synthesize 5-fluoro-2-amino pyrimidines. These compounds find applications in medicinal chemistry and as building blocks for more complex molecules .

Medicinal Chemistry and Drug Development

Oncology Research

Organic Synthesis

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid is the P2X7 receptor . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in inflammation and immunity.

Mode of Action

The compound interacts with its target, the P2X7 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, preventing the typical physiological response.

Biochemical Pathways

The compound’s action on the P2X7 receptor affects the purinergic signaling pathway . By inhibiting the activation of the P2X7 receptor, it can modulate the release of pro-inflammatory cytokines and potentially influence immune responses.

Result of Action

By acting as an antagonist to the P2X7 receptor, the compound can potentially modulate immune responses and reduce inflammation . This could have implications for the treatment of various inflammatory and immune-related conditions.

properties

IUPAC Name |

5-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O3/c12-11-14-4-7(13)9(16-11)15-5-1-2-8(17)6(3-5)10(18)19/h1-4,17H,(H,18,19)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLPEBZRPJVYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2802706.png)

![(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/no-structure.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2802708.png)

![(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B2802712.png)

![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2802715.png)

![3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2802721.png)